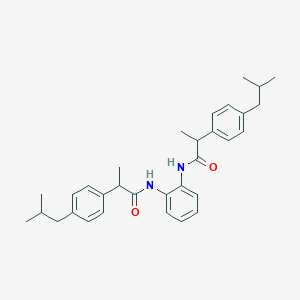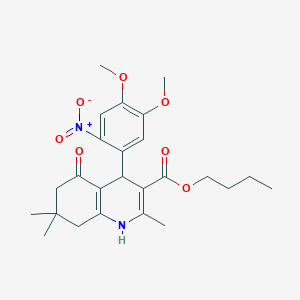
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)は、その独特の分子構造によって特徴付けられる複雑な有機化合物です。この化合物は、化学、生物学、医学など、さまざまな科学分野での潜在的な用途で知られています。その構造は、2つの2-(4-イソブチルフェニル)プロパンアミド基が結合した1,2-フェニレンコアで構成されており、研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)の合成は、通常、1,2-フェニレンジアミンと2-(4-イソブチルフェニル)プロパン酸誘導体の反応によって行われます。 一般的な方法の1つは、アミド結合の形成を促進するために脱水剤としてN,N'-ジシクロヘキシルカルボジイミドを使用することです 。反応は通常、加水分解を防ぐために無水条件下でジクロロメタンなどの有機溶媒中で行われます。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。自動反応器と連続フローシステムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶化やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応するカルボン酸を生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用してアミド基をアミンに変換できます。
置換: この化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 濃硝酸と濃硫酸の混合物によるニトロ化。
生成される主要な生成物
酸化: カルボン酸の生成。
還元: 一級アミンの生成。
置換: ニトロまたはハロゲン化誘導体の生成。
科学的研究の応用
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や鎮痛作用など、その潜在的な生物活性について調査されています。
医学: 特に非ステロイド性抗炎症薬(NSAID)の設計における、薬物開発における潜在的な用途について研究されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)の作用機序は、特定の分子標的との相互作用を伴います。 生物系では、シクロオキシゲナーゼ酵素の活性を阻害し、それによってプロ炎症性メディエーターの産生を減少させる可能性があります 。この化合物の構造により、これらの酵素の活性部位に適合し、それらの機能を阻害し、抗炎症効果を発揮することができます。
類似化合物との比較
類似化合物
N,N'-1,2-フェニレン-ビス(3-tert-ブチルサリチリデンイミナト)ニッケル(II): 同様の1,2-フェニレンコアを持つが、異なる官能基を持つニッケル錯体.
N,N'-1,2-フェニレン-ビス[4-(アジドメチル)ベンズアミド]: イソブチルフェニル基の代わりにアジドメチル基を持つ化合物.
独自性
N,N’-(1,2-フェニレン)ビス(2-(4-イソブチルフェニル)プロパンアミド)は、特定の官能基の組み合わせにより、独自の化学的および生物学的特性を与えられており、ユニークです。
特性
分子式 |
C32H40N2O2 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]-N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C32H40N2O2/c1-21(2)19-25-11-15-27(16-12-25)23(5)31(35)33-29-9-7-8-10-30(29)34-32(36)24(6)28-17-13-26(14-18-28)20-22(3)4/h7-18,21-24H,19-20H2,1-6H3,(H,33,35)(H,34,36) |
InChIキー |
XJHPIXOSCHOMQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2NC(=O)C(C)C3=CC=C(C=C3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
![4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698944.png)
![ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11698949.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11698957.png)

![3-Chloro-N'-{3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698964.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698977.png)
![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)
